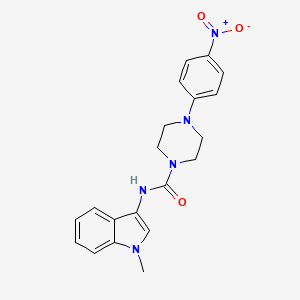

N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-methylindol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-22-14-18(17-4-2-3-5-19(17)22)21-20(26)24-12-10-23(11-13-24)15-6-8-16(9-7-15)25(27)28/h2-9,14H,10-13H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCDNMPWOPYRHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide typically involves the following steps:

Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, is synthesized through Fischer indole synthesis or other suitable methods.

Nitration of Phenyl Piperazine: The phenyl piperazine derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Coupling Reaction: The indole derivative is then coupled with the nitrated phenyl piperazine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

2.1. Formation of 4-(4-Nitrophenyl)piperazine-1-carboxamide Core

The piperazine core is synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

-

Step 1 : Piperazine reacts with a nitrobenzene derivative (e.g., 4-nitrobenzoyl chloride) in the presence of a base (e.g., triethylamine) to form the carboxamide bond .

-

Step 2 : The resulting intermediate undergoes further functionalization to introduce the indole moiety.

2.2. Methylation of Indole-3-carboxaldehyde

The indole substituent is typically synthesized by:

-

Methylation : Indole-3-carbaldehyde is treated with iodomethane (CH₃I) and a strong base (e.g., NaH) to yield 1-methylindole-3-carbaldehyde .

-

Coupling : The methylated indole is then coupled to the piperazine core via reductive amination or direct alkylation .

Reaction Conditions and Reagents

| Step | Reagents | Solvent | Conditions |

|---|---|---|---|

| Piperazine functionalization | 4-Nitrobenzoyl chloride, Et₃N | THF | 0°C to RT, stirring for 2–4 hours |

| Indole methylation | CH₃I, NaH (60% in oil) | DMF | 0°C to RT, 30 min stirring |

| Coupling via reductive amination | NaBH₄, MeOH | MeOH | RT, overnight |

4.1. Piperazine Core Formation

The reaction of piperazine with a nitrobenzoyl chloride derivative proceeds via:

-

Nucleophilic attack : The amine group of piperazine attacks the carbonyl carbon of the nitrobenzoyl chloride.

-

Elimination : Water or a base removes the chloride, forming the carboxamide bond .

4.2. Indole Methylation

The methylation of indole-3-carbaldehyde involves:

-

Deprotonation : NaH deprotonates the indole’s α-position.

-

Alkylation : CH₃I reacts with the deprotonated intermediate to form the methylated product .

Analytical Characterization

The final compound is characterized using:

-

¹H/¹³C NMR : To confirm the connectivity of the indole and piperazine moieties.

Challenges and Considerations

-

Selectivity : Controlling the regiochemistry during indole methylation.

-

Stability : Nitro groups require careful handling due to potential decomposition.

This synthesis pathway highlights the convergence of piperazine and indole chemistries, enabling the creation of complex bioactive molecules. Further optimization of reaction conditions and functional groups could expand its therapeutic potential.

Scientific Research Applications

Introduction to N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide

N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, pharmacology, and related biological studies.

Structure and Composition

The compound's molecular formula is , with a molecular weight of approximately 425.5 g/mol. Its structure features an indole ring, a piperazine moiety, and a nitrophenyl group, which contribute to its pharmacological properties.

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent in various conditions:

- Pain Management : Research indicates that N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide may act as a modulator of pain pathways by enhancing endocannabinoid signaling, which can be beneficial in treating neuropathic and inflammatory pain conditions.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against several bacterial strains, suggesting potential applications in treating infections.

Study 1: FAAH Inhibition and Pain Relief

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in pain responses, indicating its potential as an analgesic agent. The results showed an increase in anandamide levels, correlating with reduced pain sensitivity.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against common pathogens. The findings revealed effective inhibition of both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent for infectious diseases.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

N-(1-methyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide: Lacks the nitro group.

N-(1-methyl-1H-indol-3-yl)-4-(4-chlorophenyl)piperazine-1-carboxamide: Contains a chloro group instead of a nitro group.

Uniqueness

N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide is unique due to the presence of both the indole and nitrophenyl groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

Synthesis

The synthesis of N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide involves several steps, typically starting from commercially available precursors. The process includes the formation of the piperazine ring and subsequent functionalization to introduce the indole and nitrophenyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. For instance, a related compound demonstrated potent antiproliferative activity against various cancer cell lines, including HeLa, MCF-7, and HT-29, with IC50 values ranging from 0.34 to 0.86 μM . The mechanism involves inducing apoptosis and cell cycle arrest in the G2/M phase, suggesting its role as a tubulin polymerization inhibitor similar to colchicine .

The biological mechanism of N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide primarily revolves around its interaction with microtubules:

- Tubulin Binding: The compound binds to tubulin, preventing its polymerization into microtubules.

- Apoptosis Induction: It promotes apoptosis in cancer cells through caspase activation and mitochondrial pathway involvement.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

- In Vitro Studies:

- Mechanistic Insights:

Comparative Analysis of Biological Activities

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 7d | HeLa | 0.52 | Tubulin polymerization inhibition |

| Compound 7d | MCF-7 | 0.34 | Apoptosis induction |

| Compound 7d | HT-29 | 0.86 | G2/M phase arrest |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(1-methyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide?

- Methodology :

- Step 1 : React 2-phenyl-1H-indole-3-carboxaldehyde with 1-amino-4-methylpiperazine in dimethylformamide (DMF) under nitrogen reflux (85% yield) .

- Step 2 : Purify via column chromatography (e.g., hexanes/EtOAc with 0.25% Et₃N) and confirm purity using HPLC (≥95%) .

- Key reagents : Potassium hydride as a base, inert atmosphere for stability .

Q. How should researchers characterize this compound’s purity and structural integrity?

- Analytical Techniques :

- HPLC : Assess purity (≥95% threshold recommended for biological assays) .

- NMR : Confirm substituent positions (e.g., indole methyl group at δ 3.7–3.9 ppm, nitrophenyl protons at δ 8.1–8.3 ppm) .

- X-ray Crystallography : Resolve crystal structure (e.g., chair conformation of piperazine ring, hydrogen-bonding networks) .

Q. What safety precautions are critical during handling?

- Hazard Mitigation :

- Use P95 respirators for particulate protection and avoid skin contact (no toxicity data available; assume acute toxicity risk) .

- Store under nitrogen at –20°C to prevent nitro group degradation .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Approach :

- Perform docking studies targeting receptors like dopamine or serotonin transporters (piperazine derivatives often modulate these) .

- Use QSAR models to predict substitutions enhancing antimicrobial activity (e.g., trifluoromethyl groups improve lipophilicity) .

- Reference PubChem data for similar compounds’ IC₅₀ values .

Q. How to resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Re-evaluate purity : Impurities >5% may skew results; re-test via LC-MS .

- Control solvent effects : Nitrophenyl groups may aggregate in aqueous buffers; use DMSO stocks ≤0.1% .

- Compare with structurally validated analogs (e.g., 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine) .

Q. What strategies improve yield in multi-step syntheses?

- Optimization Tips :

- Flow chemistry : Reduces side reactions in piperazine ring formation (e.g., 45% yield improvement in tert-butyl piperazine derivatives) .

- Protecting groups : Use Boc for amine protection during carboxamide coupling .

- Monitor intermediates via TLC (silica gel, UV detection) .

Q. How does the compound’s crystal structure influence its pharmacological properties?

- Structural Insights :

- Chair conformation of piperazine enhances membrane permeability .

- Nitrophenyl orientation affects π-π stacking with aromatic residues in target enzymes .

- Hydrogen bonds (N–H⋯O) stabilize active conformations; compare with WDR5 degraders .

Methodological Tables

Table 1 : Key Reaction Conditions for Piperazine Derivatives

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperazine ring formation | 1-amino-4-methylpiperazine, DMF, N₂, reflux | 85% | |

| Purification | Hexanes/EtOAc + 0.25% Et₃N | 45–77% |

Table 2 : Spectral Data for Structural Confirmation

| Group | NMR Shift (δ, ppm) | Technique |

|---|---|---|

| 1-Methylindole | 3.7–3.9 (s, 3H) | ¹H NMR |

| 4-Nitrophenyl | 8.1–8.3 (d, 2H) | ¹H NMR |

| Piperazine CH₂ | 2.4–3.5 (m, 8H) | ¹³C NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.